Ethyl p-chlorocinnamate

Descripción general

Descripción

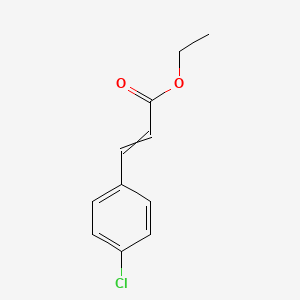

Ethyl p-chlorocinnamate is an organic compound characterized by the presence of an ethyl ester group attached to a p-chlorocinnamic acid moiety. It is commonly used in the synthesis of various organic compounds and has applications in the fields of chemistry, biology, and industry. The compound is known for its potential biological activities and is of interest in medicinal chemistry and chemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl p-chlorocinnamate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between p-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, the use of non-toxic glycine as a catalyst in the reaction between p-chlorobenzaldehyde and diethyl malonate has been reported. This method involves hydrolysis, acidification, and Knoevenagel condensation in a one-pot process, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl p-chlorocinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form p-chlorocinnamic acid.

Reduction: Reduction of the double bond can yield ethyl p-chlorohydrocinnamate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution.

Major Products:

Oxidation: p-Chlorocinnamic acid.

Reduction: Ethyl p-chlorohydrocinnamate.

Substitution: Various substituted ethyl cinnamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

EPC exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. Its structural similarity to other cinnamate derivatives suggests potential applications in pharmacology.

Antimicrobial Activity

EPC has been tested against various microbial strains, demonstrating significant antifungal and antibacterial properties. A study highlighted its effectiveness against strains such as Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Compound | MIC (μmol/mL) |

|---|---|

| Methoxyethyl 4-chlorocinnamate | 0.13 |

| Perillyl 4-chlorocinnamate | 0.024 |

| Ethyl p-chlorocinnamate | Not specified |

These results suggest that EPC could be a viable candidate for developing new antimicrobial agents .

Anti-Cancer Potential

Research indicates that EPC may play a role in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth. Molecular docking studies have shown that EPC and its derivatives can bind effectively to targets such as the enzyme 14α-demethylase, which is crucial in the biosynthesis of ergosterol in fungi and cholesterol in humans .

Anti-Inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects, suggesting that EPC could also be explored for therapeutic applications in inflammatory diseases. Its unique chlorinated structure may enhance its biological activity compared to non-chlorinated analogs.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various 4-chlorocinnamic acid derivatives, including EPC. The results indicated that compounds with ethyl substituents exhibited enhanced antifungal activity compared to their methyl counterparts. This underscores the importance of side-chain variations in modulating biological activity .

Case Study 2: Environmental Impact Assessment

EPC has been detected as a contaminant of emerging concern (CEC) in wastewater and drinking water samples, raising questions about its environmental impact and human health risks. Evaluations by the California Office of Environmental Health Hazard Assessment highlighted the need for further studies on its toxicity and persistence in the environment .

Mecanismo De Acción

The mechanism of action of ethyl p-chlorocinnamate involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death. In bacteria, it may inhibit key enzymes involved in cell wall synthesis .

Comparación Con Compuestos Similares

Ethyl p-chlorocinnamate can be compared with other cinnamate derivatives such as:

Ethyl cinnamate: Lacks the chlorine substituent, resulting in different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.

p-Chlorocinnamic acid: The free acid form, which has different solubility and reactivity compared to the ester form.

This compound is unique due to its specific combination of the ethyl ester group and the p-chloro substituent, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl p-chlorocinnamate, a derivative of cinnamic acid, has garnered significant attention in recent years due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article delves into the various aspects of its biological activity, supported by empirical data and research findings.

Chemical Structure and Properties

This compound (C11H11ClO2) features a chlorinated aromatic structure that contributes to its unique chemical reactivity and biological activity. The compound consists of:

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. A study conducted by Silva et al. (2019) evaluated a series of 4-chlorocinnamic acid derivatives, including this compound, for their antimicrobial efficacy against several strains:

Minimum Inhibitory Concentration (MIC)

The antimicrobial effectiveness was quantified using the Minimum Inhibitory Concentration (MIC) method. The results indicated that:

| Compound | MIC (μmol/mL) |

|---|---|

| This compound | 0.024 |

| Methoxyethyl 4-chlorocinnamate | 0.13 |

| Perillyl 4-chlorocinnamate | 0.024 |

These findings suggest that this compound has significant antifungal activity, particularly against S. aureus and C. albicans .

The mechanism underlying the antimicrobial action of this compound involves its interaction with specific enzymes crucial for fungal growth. Molecular docking studies have indicated that this compound shows good affinity towards the enzyme 14α-demethylase, which is essential for ergosterol biosynthesis in fungi . This inhibition disrupts membrane integrity and leads to cell death.

Case Studies

-

Study on Antifungal Activity :

- A comprehensive study explored the antifungal potential of various cinnamic acid derivatives, including this compound.

- Results showed that compounds with short alkyl chains and heteroatoms exhibited enhanced antifungal profiles, supporting the notion that structural modifications can significantly influence biological activity .

- Molecular Docking Analysis :

Propiedades

IUPAC Name |

ethyl 3-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZFMMSRIDAQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-06-2 | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6048-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.